5-(2-Methoxyethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione
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Overview
Description
5-(2-Methoxyethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione: is a fascinating organic compound with the following structural formula:
C3H8O2
2-methoxyethanol or methyl cellosolve . This colorless liquid has an ether-like odor and is widely used as a solvent due to its ability to dissolve various chemical compounds. Let’s explore its properties and applications further.
Preparation Methods
Synthesis:: The synthetic route for 2-methoxyethanol involves the nucleophilic attack of methanol on protonated ethylene oxide, followed by proton transfer:
C2H5O++CH3OH→C3H8O2+H+
Industrial Production:: 2-Methoxyethanol is industrially produced and finds applications in varnishes, dyes, and resins. It is also used as an additive in airplane deicing solutions.
Chemical Reactions Analysis
Reactions::
Oxidation: 2-methoxyethanol can undergo oxidation reactions.
Reduction: It serves as a source of hydride in organometallic chemistry.
Substitution: Various substitution reactions are possible.
Oxidation: Typically, oxidizing agents like chromic acid or potassium permanganate are used.
Reduction: Sodium borohydride (NaBH₄) is commonly employed.
Substitution: Alkyl halides or other electrophiles can react with 2-methoxyethanol.
Major Products:: The specific products depend on the reaction conditions, but common products include aldehydes, ketones, and substituted ethers.
Scientific Research Applications
Chemistry: Used as a solvent in various chemical processes.
Biology: May find applications in cell culture or extraction procedures.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Employed in the production of coatings, paints, and cleaning agents.
Mechanism of Action
The exact mechanism by which 2-methoxyethanol exerts its effects depends on the specific context. It may involve interactions with cellular components or enzymatic pathways.
Comparison with Similar Compounds
While 2-methoxyethanol is unique in its structure, it shares similarities with other glycol ethers, such as ethylene glycol monomethyl ether (EGME) and diethylene glycol monomethyl ether (DEGME).
Properties
Molecular Formula |
C18H21N3OS |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-(2-methoxyethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C18H21N3OS/c1-22-13-12-19-14-20(16-8-4-2-5-9-16)18(23)21(15-19)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
InChI Key |
VCCWJMLSGURFFS-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CN(C(=S)N(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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